(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .Scientific Research Applications
Pharmaceutical Research
HPLC-Fluorescence Determination for Amino Acids : The compound phanquinone, used as a fluorogenic labeling reagent in pre-column derivatization, facilitates the quality control of amino acids in pharmaceuticals. This method, involving high-performance liquid chromatography (HPLC), provides an efficient separation and detection of amino acid adducts, crucial for pharmaceutical quality control (Gatti et al., 2004).
Antitumor Activity of Quinolinyl and Indazolyl Compounds : The synthesis and evaluation of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its analogs have demonstrated significant inhibition against various cancer cell lines. These findings highlight the compound's potential as a lead structure for developing new antitumor agents (Zhi-hua Tang & W. Fu, 2018).
Materials Science
Organic Light-Emitting Diodes (OLEDs) : Research into phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands demonstrates the application in OLEDs. These complexes show efficient red emission, highlighting the role of similar compounds in the development of advanced materials for electronic displays (Kang et al., 2011).
Biochemical Research
Antioxidant Studies : Compounds derived from quinazolin derivatives, such as 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one, have been studied for their antioxidant properties. These studies reveal the compounds' potential to act as radical scavengers, indicating their usefulness in biochemical research related to oxidative stress (Khalida F. Al-azawi, 2016).
Fluorescent Labeling Reagents : The development of novel fluorophores for biomedical analysis, such as 6-methoxy-4-quinolone, demonstrates the application of similar compounds in fluorescent labeling. These reagents are essential for detecting and quantifying biological molecules, indicating the compound's relevance in bioanalytical methods (Hirano et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-26(2)17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(28)27-9-11-29-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOBZUQVVEDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.